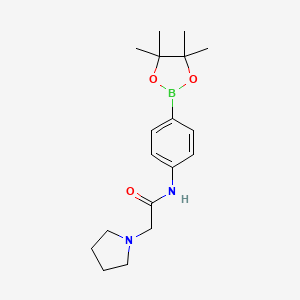

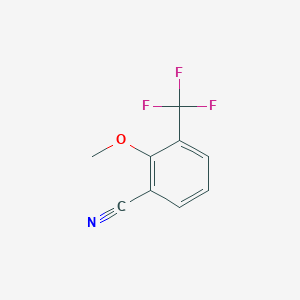

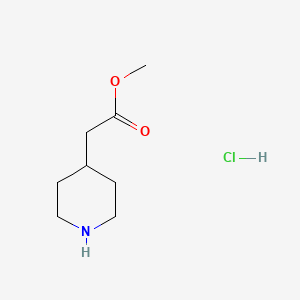

![molecular formula C11H13NO4 B1319583 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid CAS No. 91134-09-7](/img/structure/B1319583.png)

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

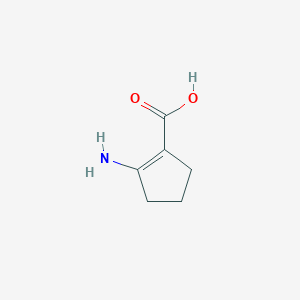

“2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid” is an organic compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized using Suzuki–Miyaura cross-coupling . This method involves the use of organoboron reagents and palladium catalysts .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethoxycarbonyl group (COOC2H5) and an amino group (NH2) attached to a phenyl ring, which is further connected to an acetic acid group (CH2COOH) .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of approximately 360.4°C at 760 mmHg and a melting point of 101°C .

Scientific Research Applications

Angiotensin-Converting Enzyme (ACE) Inhibitors

- ACE Inhibition : Compounds similar to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, such as perhydro-1,4-thiazepin-5-one derivatives, have shown potent in vitro ACE inhibitory activity. These compounds have a significant impact on blood pressure regulation, as evidenced by their ability to suppress the pressor response to angiotensin I when administered orally (Yanagisawa et al., 1987).

Synthesis and Structural Analysis

- Novel Synthesis Methods : Innovative methods have been developed for synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, showcasing the versatility of compounds structurally related to this compound. These methods include dehydration and nucleophilic reaction steps, with potential applications in pharmaceuticals (Hirai & Sugimoto, 1977).

- Structural Investigation : Detailed X-ray crystallography and spectroscopic studies have been conducted on derivatives of this compound, helping to understand their molecular configuration and potential interactions in biological systems (Venkatesan et al., 2016).

Potential Pharmacological Applications

- Antibacterial Agents : A series of 2-acetyl-2-ethoxycarbonyl-1-[4(4'-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines, which share a structural similarity with this compound, have been synthesized and found to exhibit profound antimicrobial activity (Sharma et al., 2009).

- Anti-inflammatory Agents : Related compounds have been evaluated for their anti-inflammatory properties, demonstrating the potential of this class of compounds in treating inflammation-related conditions (Hirai & Sugimoto, 1977).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with proton-coupled oligopeptide transporters, inhibiting the transport of labeled peptides . This interaction suggests that this compound may modulate peptide transport and metabolism in cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, phenylacetic acid, a related compound, has been found to act as an auxin in plants, affecting growth and development . Similarly, this compound may have analogous effects on cellular processes in different organisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, phenylacetic acid undergoes ketonic decarboxylation to form ketones, which can further interact with other biomolecules . This mechanism highlights the potential of this compound to modulate biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for understanding its long-term effects on cellular function. In laboratory settings, it is essential to monitor these temporal changes to ensure accurate experimental results. Studies have shown that related compounds, such as phenylacetic acid, exhibit stability under specific conditions, which may also apply to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is important to determine the threshold effects and any toxic or adverse effects at high doses. For example, phenylacetic acid has been found to have antimicrobial properties at certain concentrations . Similarly, this compound may exhibit dose-dependent effects on cellular and organismal health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For instance, phenylacetic acid is metabolized by monoamine oxidase and aldehyde dehydrogenase, leading to the formation of phenylacetone . Understanding these pathways is crucial for elucidating the metabolic fate of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation. For example, 4-aminophenylacetic acid, a related compound, interacts with proton-coupled oligopeptide transporters . Similar mechanisms may govern the transport and distribution of this compound.

Properties

IUPAC Name |

2-[4-(ethoxycarbonylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-8(4-6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLGETWUPQPASH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602725 |

Source

|

| Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91134-09-7 |

Source

|

| Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

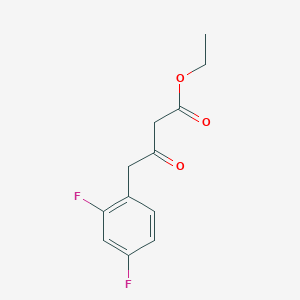

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)